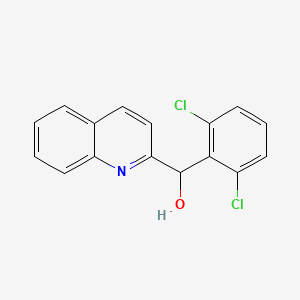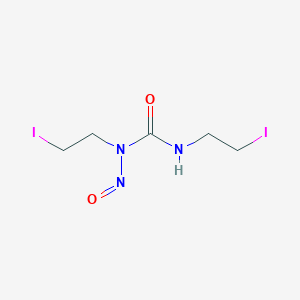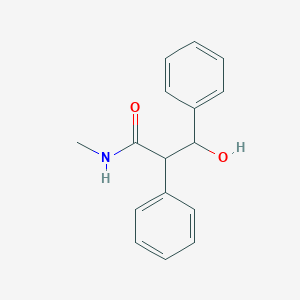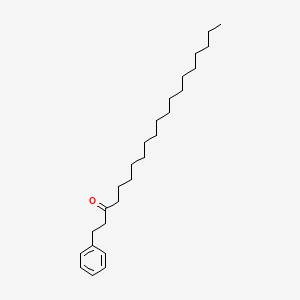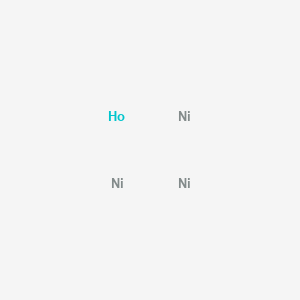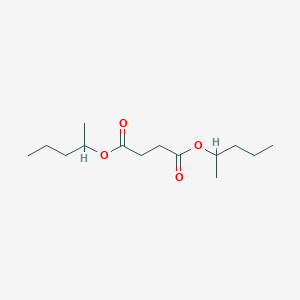
2,5-Dibutoxybenzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibutoxybenzene-1,4-diol: is an organic compound that belongs to the class of hydroquinones It is characterized by the presence of two butoxy groups attached to the benzene ring at positions 2 and 5, and two hydroxyl groups at positions 1 and 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibutoxybenzene-1,4-diol typically involves the alkylation of hydroquinone with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Hydroquinone+2Butyl BromideK2CO3,DMFthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dibutoxybenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The butoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of 2,5-dibutoxy-1,4-benzoquinone.
Reduction: Formation of 2,5-dibutoxyhydroquinone.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2,5-Dibutoxybenzene-1,4-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of 2,5-Dibutoxybenzene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in redox reactions, acting as electron donors or acceptors. This property makes it a potential antioxidant, capable of neutralizing free radicals and preventing oxidative damage in biological systems. Additionally, the butoxy groups may influence the compound’s solubility and reactivity, enhancing its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
2,5-Diformylbenzene-1,4-diol: A compound with formyl groups instead of butoxy groups.
2,5-Dimethoxybenzene-1,4-diol: A compound with methoxy groups instead of butoxy groups.
2,5-Di-tert-butylbenzene-1,4-diol: A compound with tert-butyl groups instead of butoxy groups.
Comparison: 2,5-Dibutoxybenzene-1,4-diol is unique due to the presence of butoxy groups, which impart distinct chemical properties such as increased hydrophobicity and altered reactivity compared to its analogs. This uniqueness makes it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
10551-34-5 |
|---|---|
Molekularformel |
C14H22O4 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
2,5-dibutoxybenzene-1,4-diol |
InChI |
InChI=1S/C14H22O4/c1-3-5-7-17-13-9-12(16)14(10-11(13)15)18-8-6-4-2/h9-10,15-16H,3-8H2,1-2H3 |
InChI-Schlüssel |
QCIRZNMDADAION-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC(=C(C=C1O)OCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




